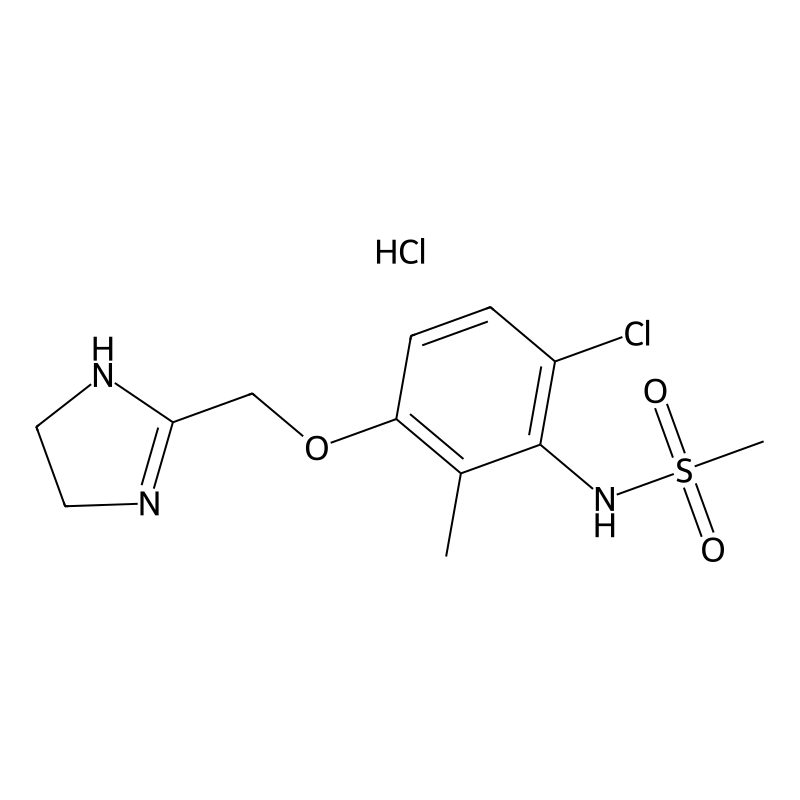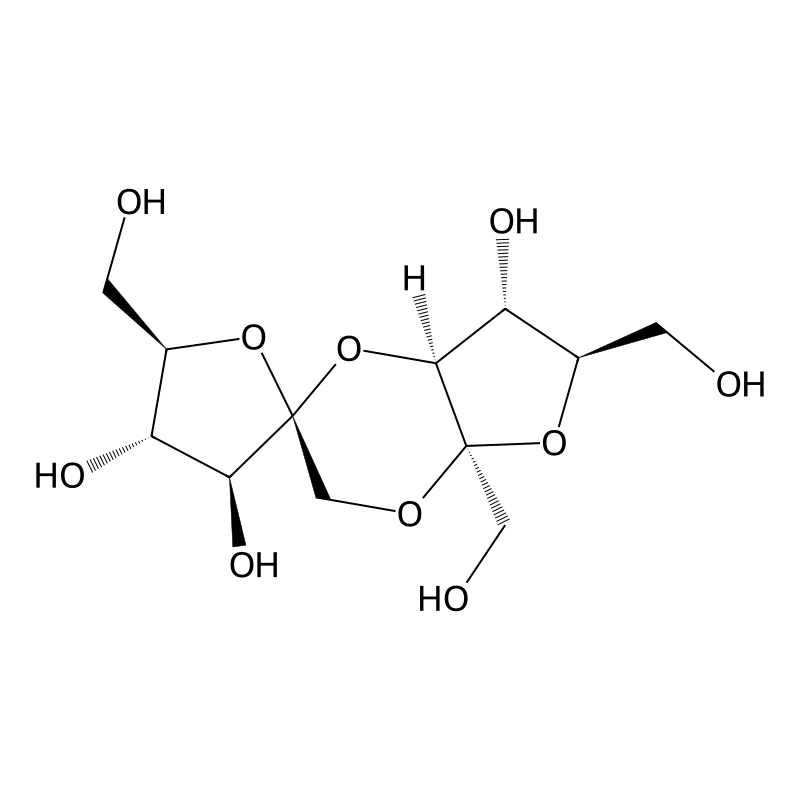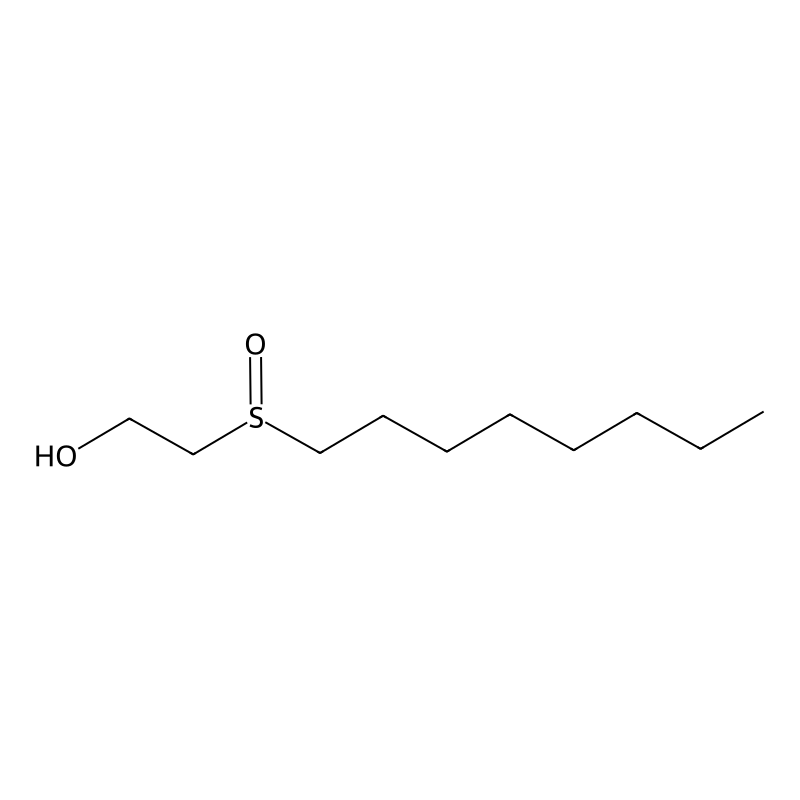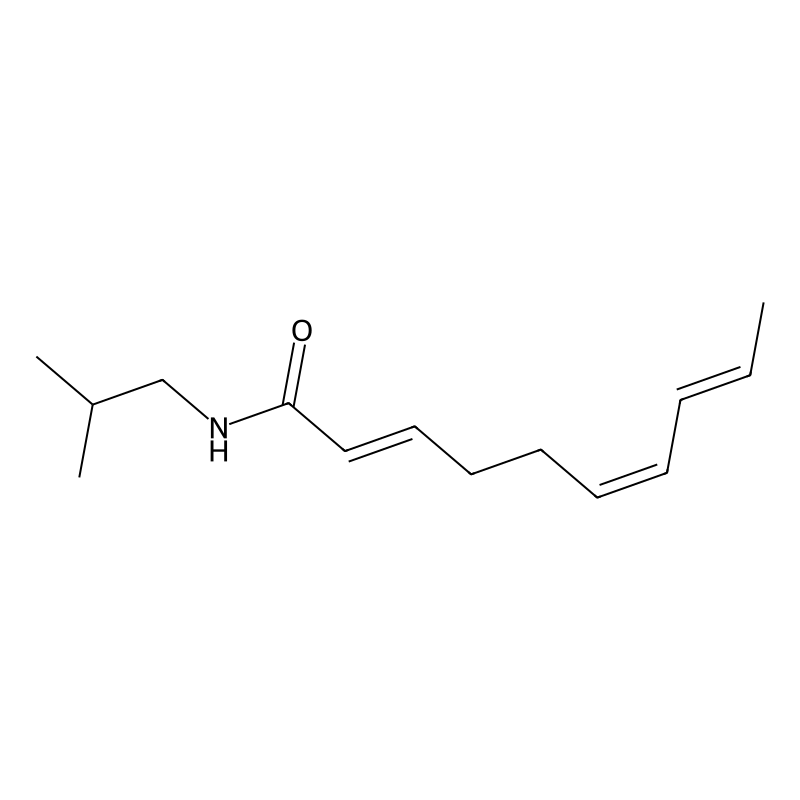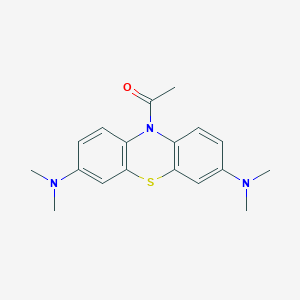beta-Tocotrienol
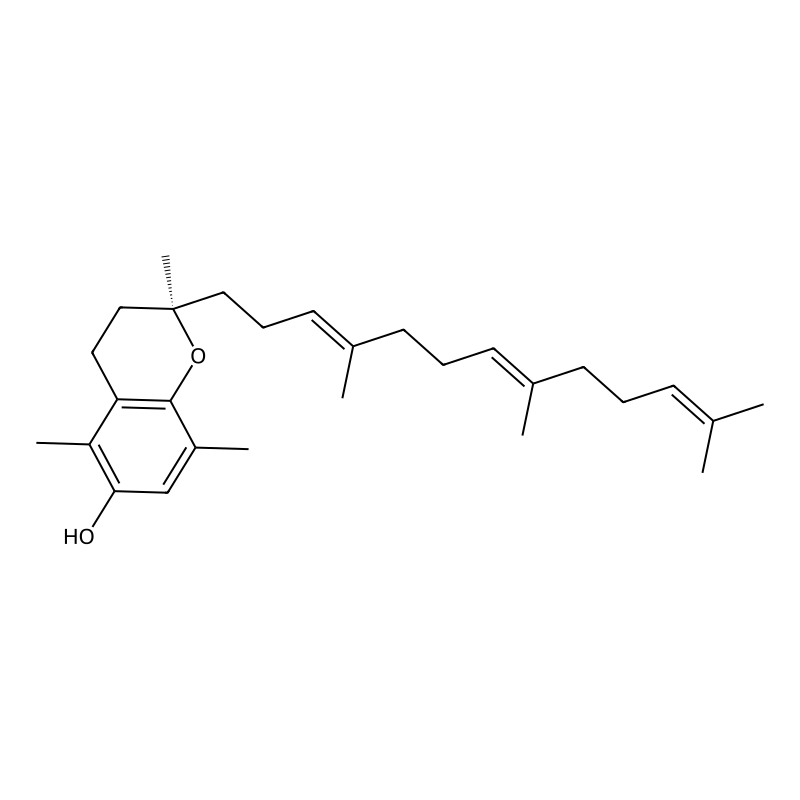
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-Cancer Properties
Studies suggest beta-tocotrienol may possess anti-cancer properties. Research indicates it can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and brain cancers [, ]. This effect is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells through different pathways [, ]. Additionally, beta-tocotrienol might enhance the efficacy of conventional cancer treatments by increasing the sensitivity of cancer cells to chemotherapy drugs []. However, further research is necessary to fully understand its potential as an anti-cancer agent and its effectiveness in human clinical trials.
Neuroprotective Effects
Beta-tocotrienol's unique structure allows it to penetrate the blood-brain barrier, potentially offering neuroprotective benefits. Studies suggest it may help protect brain cells from damage caused by oxidative stress, a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's []. Additionally, research indicates beta-tocotrienol might improve cognitive function and memory in animal models. While these findings are encouraging, further investigations are needed to confirm these effects in humans and understand the underlying mechanisms.
Beta-Tocotrienol is a member of the vitamin E family and is classified as a tocotrienol. Its chemical structure features a chromanol ring with three methyl groups at positions 2, 5, and 8, and an unsaturated isoprenoid side chain. This unique structure differentiates tocotrienols from tocopherols, which have saturated side chains. Beta-Tocotrienol is predominantly found in various vegetable oils, such as palm oil, rice bran oil, and annatto oil, as well as in grains and certain seeds .
- Potential Mechanisms: Research suggests β-tocotrienol might exert its effects through various mechanisms, including:
- Antioxidant Activity: Similar to other vitamin E isoforms, β-tocotrienol might scavenge free radicals, protecting cells from oxidative damage [].
- Anti-Cancer Effects: Studies suggest β-tocotrienol might induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation []. The exact mechanism, however, requires further investigation.
Beta-Tocotrienol exhibits antioxidant properties due to its ability to donate hydrogen atoms from its hydroxyl group to free radicals. This reaction helps to neutralize reactive oxygen species, thereby mitigating oxidative stress. The compound undergoes metabolic transformations primarily in the liver, where it is oxidized through cytochrome P450 enzymes, leading to the formation of metabolites such as carboxyethyl-hydroxychromanols and carboxymethylbutyl hydroxychroman .
Beta-Tocotrienol has been shown to possess several biological activities:
- Antioxidant Activity: It scavenges free radicals and protects cellular components from oxidative damage .
- Anti-inflammatory Effects: Studies suggest that beta-tocotrienol can reduce inflammation markers in various tissues .
- Anticancer Properties: Research indicates that beta-tocotrienol may induce apoptosis in cancer cells and inhibit tumor growth more effectively than other forms of vitamin E .
- Cardioprotective Effects: It has been associated with improved heart function and reduced lipid accumulation in the liver .
Beta-Tocotrienol can be synthesized through several methods:
- Natural Extraction: It is commonly extracted from sources like palm oil or rice bran oil using solvent extraction methods.
- Chemical Synthesis: Synthetic routes involve the condensation of appropriate precursors like isoprenoid units with chromanol derivatives. For example, a method includes heating geranyl-geraniol with boron trifluoride etherate to facilitate the reaction .
- Biotechnological Approaches: Recent advancements have explored microbial fermentation for producing tocotrienols using genetically modified organisms .
Beta-Tocotrienol has diverse applications across various fields:
- Nutraceuticals: Used as a dietary supplement for its antioxidant properties.
- Cosmetics: Incorporated into skincare products for its protective effects against skin aging.
- Food Industry: Added to food products for enhancing nutritional value and shelf life due to its antioxidant capabilities .
Beta-Tocotrienol shares structural similarities with other members of the vitamin E family but exhibits unique properties due to its unsaturated side chain. Here are some comparable compounds:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Alpha-Tocopherol | Saturated side chain; four chiral centers | Higher binding affinity for alpha-tocopherol transfer protein |
| Gamma-Tocotrienol | Similar structure but different unsaturation pattern | More effective in certain antioxidant assays |
| Delta-Tocotrienol | Different methylation pattern on the chromanol ring | Notably higher lipid ORAC values |
| Alpha-Tocotrienol | Similar to beta-tocotrienol but with different stereochemistry | Exhibits distinct biological activities compared to beta |
Beta-tocotrienol's unique unsaturated side chain allows it to penetrate biological membranes more effectively than tocopherols, enhancing its bioavailability and therapeutic potential .
High-Performance Liquid Chromatography with fluorescence detection represents the most widely utilized analytical approach for beta-tocotrienol quantification in biological and food matrices [1] [5]. The fluorescence detection method employs excitation wavelengths ranging from 290 to 298 nanometers and emission wavelengths between 320 and 330 nanometers, providing exceptional sensitivity and selectivity for tocochromanol compounds [1] [2] [7].
Normal-phase High-Performance Liquid Chromatography systems utilizing fluorescence detection have demonstrated superior performance for beta-tocotrienol analysis, with detection limits as low as 0.0255 parts per million in human plasma samples [1]. The chromatographic separation typically employs silica-based stationary phases with mobile phase compositions consisting of hexane, tetrahydrofuran, and acetic acid in ratios of 91:9:0.1 [3]. Under these conditions, beta-tocotrienol elutes at approximately 13.1 minutes with baseline resolution exceeding 2.0 [1] [3].
Reverse-phase High-Performance Liquid Chromatography methods have also been developed for beta-tocotrienol analysis, utilizing specialized stationary phases such as PerfectSil Target Octadecylsilane-3 columns filled with ultrapure silica gel [4] [6]. These systems employ gradient elution profiles with isopropanol and water mobile phases, achieving satisfactory resolution within 62 minutes at column temperatures maintained at 7 degrees Celsius [4] [6].
Gas Chromatography-Mass Spectrometry Optimization Strategies
Gas Chromatography-Mass Spectrometry represents a powerful analytical technique for beta-tocotrienol quantification, offering superior selectivity and structural confirmation capabilities compared to traditional High-Performance Liquid Chromatography methods [9] [10] [12]. The optimization of Gas Chromatography-Mass Spectrometry parameters requires careful consideration of column selection, temperature programming, and ionization conditions to achieve optimal separation and detection of beta-tocotrienol [11] [13].
Modern Gas Chromatography-Mass Spectrometry methods for beta-tocotrienol analysis employ capillary columns with five percent phenyl-methylpolysiloxane stationary phases, typically measuring 30 meters in length with 0.25 millimeter internal diameter and 0.25 micrometer film thickness [9] [13]. The VF-5MS column configuration provides excellent thermal stability and inertness, essential for accurate tocotrienol analysis without compound degradation [12] [13].
Temperature programming optimization plays a critical role in achieving baseline separation of beta-tocotrienol from other vitamin E congeners [10] [12]. Optimal temperature programs typically initiate at 250 degrees Celsius, followed by programmed heating rates of 5 to 10 degrees Celsius per minute to final temperatures of 300 degrees Celsius [12] [13]. Under these conditions, beta-tocotrienol elutes at approximately 10.20 minutes, providing clear separation from interfering compounds [12].
Mass spectrometric detection utilizes electron impact ionization operated in Selected Ion Monitoring mode to enhance sensitivity and selectivity [9] [10] [12]. Beta-tocotrienol exhibits characteristic fragmentation patterns with quantitative ions at mass-to-charge ratios of 151, 191, and 410, with the molecular ion peak at 410 serving as the primary quantification target [12]. The instrumental limits of detection range from 0.03 to 0.25 milligrams per kilogram, with limits of quantification between 0.10 and 0.83 milligrams per kilogram [10] [12].
Sample preparation optimization eliminates the need for traditional saponification and derivatization procedures commonly required in earlier methods [9] [11]. Direct ultrasonic extraction with methanol followed by centrifugation and concentration provides sufficient sample cleanup for Gas Chromatography-Mass Spectrometry analysis [9] [10]. This simplified approach reduces analysis time while maintaining analytical accuracy and precision, with recovery rates ranging from 83.7 to 117.2 percent [9] [13].
| Parameter | Optimal Conditions | Performance | Reference |
|---|---|---|---|
| Column Type | VF-5MS (30 m × 0.25 mm, 0.25 μm) | Baseline separation | [12] |
| Temperature Program | 250°C initial, 5-10°C/min to 300°C | 10.20 min retention time | [12] |
| Detection Mode | Selected Ion Monitoring (m/z 410) | LOD: 0.07 mg/kg | [10] |
| Sample Preparation | Ultrasonic extraction with methanol | Recovery: 83.7-117.2% | [9] |
Normal-Phase vs. Reverse-Phase Separation Challenges
The selection between normal-phase and reverse-phase chromatographic systems for beta-tocotrienol analysis presents distinct analytical challenges that significantly impact separation efficiency and method performance [17] [22] [23]. Normal-phase systems demonstrate superior ability to separate all eight tocochromanol isomers, including the critical beta-tocotrienol and gamma-tocopherol pair that frequently co-elutes in reverse-phase systems [17] [20] [22].
Normal-phase chromatography employs polar stationary phases with non-polar mobile phases, providing separation based on the degree of methylation on the chromanol moiety [17] [22]. Silica-based columns demonstrate elution patterns following increasing polarity order, with retention times directly correlating to the number and position of methyl substituents [17] [22]. This mechanism enables complete resolution of beta-tocotrienol from structurally similar compounds, achieving resolution values exceeding 2.0 within analysis times of less than 10 minutes [3] [17].
Reverse-phase systems utilize non-polar stationary phases with polar mobile phases, resulting in class separation based on the saturation of the phytyl side chain rather than chromanol ring substitution patterns [17] [20]. The more saturated tocopherols exhibit longer retention times compared to tocotrienols, but critical isomer pairs such as beta-tocotrienol and gamma-tocopherol remain unresolved using standard octadecylsilane columns [17] [20] [22].
Recent developments in reverse-phase stationary phase chemistry have addressed some separation challenges through the introduction of specialized phases [20] [23]. Pentafluorophenyl stationary phases demonstrate enhanced selectivity for tocochromanol separations, achieving baseline resolution of all eight vitamin E congeners within 15 minutes [23]. The pentafluorophenyl phase provides alternative selectivity mechanisms through pi-pi interactions and dipole-dipole interactions, enabling separation of previously co-eluting isomer pairs [20] [23].
Column temperature optimization represents a critical parameter affecting separation selectivity in both normal-phase and reverse-phase systems [17] [22]. Lower temperatures generally improve resolution but increase analysis time, while elevated temperatures may compromise peak shape and resolution [4] [22]. Normal-phase systems typically operate at temperatures between 25 to 40 degrees Celsius, whereas reverse-phase systems may require temperature optimization ranging from 7 to 50 degrees Celsius [4] [20] [23].
Mobile phase composition significantly influences separation selectivity, particularly in reverse-phase systems where water content affects retention and resolution [20] [22]. The addition of water to methanol-based mobile phases improves separation of tocotrienol isomers, with optimal compositions typically containing 5 to 15 percent water [20]. However, excessive water content may lead to phase dewetting in highly hydrophobic stationary phases, compromising analytical performance [35].
| Chromatographic System | Advantages | Challenges | Resolution |
|---|---|---|---|
| Normal-Phase | Complete isomer separation | Column stability issues | >2.0 for all compounds |
| Reverse-Phase (C18) | Better stability | β/γ isomer co-elution | <1.0 for β/γ pair |
| Reverse-Phase (PFP) | Enhanced selectivity | Higher cost | >1.5 for all compounds |
| Normal-Phase (Amino) | Good reproducibility | Shorter lifetime | >1.1 for all compounds |
Validation Parameters: Limit of Detection, Limit of Quantification, and Interlaboratory Reproducibility
Method validation for beta-tocotrienol quantification requires comprehensive evaluation of analytical performance parameters including linearity, precision, accuracy, detection limits, and interlaboratory reproducibility [1] [26] [31]. The International Conference on Harmonisation guidelines and Food and Drug Administration bioanalytical method validation standards provide the regulatory framework for establishing acceptable validation criteria [25] [31].
Limit of detection values for beta-tocotrienol vary significantly across analytical methodologies and sample matrices, ranging from 0.0255 parts per million in plasma samples using normal-phase High-Performance Liquid Chromatography with fluorescence detection to 0.07 milligrams per kilogram in vegetable oils using Gas Chromatography-Mass Spectrometry [1] [10] [31]. The limit of detection is typically determined using signal-to-noise ratios of 3:1, while limit of quantification requires signal-to-noise ratios exceeding 10:1 [31].
Limit of quantification determinations demonstrate method sensitivity and define the lowest concentration at which quantitative results can be reported with acceptable precision and accuracy [1] [31]. Normal-phase High-Performance Liquid Chromatography methods achieve limit of quantification values as low as 0.0255 parts per million for beta-tocotrienol in human plasma, while reverse-phase systems typically demonstrate higher limits ranging from 0.23 to 4.2 parts per million depending on matrix complexity [1] [31] [37].
Precision assessments encompass both intra-day and inter-day variability measurements at multiple concentration levels [26] [31] [38]. Intra-day precision for beta-tocotrienol analysis typically ranges from 0.7 to 9.17 percent relative standard deviation, while inter-day precision values span 2.16 to 12.8 percent relative standard deviation across different analytical methods [28] [31] [38]. These values fall within acceptable limits established by regulatory guidelines requiring precision values below 15 percent [31].
Accuracy determinations evaluate method trueness through recovery studies and standard addition techniques [26] [31]. Beta-tocotrienol recovery rates demonstrate method-dependent variations, with normal-phase High-Performance Liquid Chromatography achieving 96 to 100 percent recovery, while Liquid Chromatography-Tandem Mass Spectrometry methods show lower recovery rates of 44.1 to 45.2 percent due to matrix effects and extraction efficiency [27] [31].
Interlaboratory reproducibility studies provide essential validation of method transferability and robustness across different analytical laboratories [30]. A comprehensive interlaboratory crosscheck involving seven independent laboratories demonstrated satisfactory performance with Z-scores ranging from 0 to 1.59, indicating good to satisfactory analytical performance [30]. Five laboratories achieved "good" performance ratings with Z-scores below 1.0, while two laboratories demonstrated "satisfactory" performance with Z-scores below 2.0 [30].
Matrix effects represent a significant challenge in beta-tocotrienol analysis, particularly in Liquid Chromatography-Mass Spectrometry methods where ionization suppression or enhancement can affect quantitative accuracy [25] [27]. Matrix effect values ranging from negative 7.3 to positive 3.5 percent indicate minimal interference in optimized methods, falling within acceptable limits for bioanalytical applications [27].
| Validation Parameter | Normal-Phase HPLC | Reverse-Phase HPLC | GC-MS | LC-MS/MS |
|---|---|---|---|---|
| Linearity (R²) | >0.999 | >0.997 | >0.99 | >0.997 |
| Intra-day Precision (%RSD) | <5.0 | 0.7-7.9 | 1.9-7.5 | 1.79-9.17 |
| Inter-day Precision (%RSD) | <5.0 | 5.8-12.8 | Not reported | 2.16-9.66 |
| Accuracy (%) | 90-112 | 92.4-108.5 | 83.7-117.2 | 91-94 |
| Recovery (%) | 96-100 | 87.0-115.5 | 83.7-117.2 | 44.1-45.2 |
